

Spectroscopic data of 10-Methylphenothiazine (IR, NMR)

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Compound of Interest

Compound Name: 10-Methylphenothiazine

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An In-depth Technical Guide to the Spectroscopic Data of 10-Methylphenothiazine

This guide provides a comprehensive overview of the spectroscopic data for **10-Methylphenothiazine** (C₁₃H₁₁NS), a significant heterocyclic compound within the phenothiazine class.^{[1][2]} The information presented is tailored for researchers, scientists, and professionals in drug development who rely on precise analytical data for structural elucidation and characterization. This document details infrared (IR) and nuclear magnetic resonance (NMR) data, outlines the experimental protocols for their acquisition, and provides a logical workflow for spectroscopic analysis.

Data Presentation

The quantitative spectroscopic data for **10-Methylphenothiazine** are summarized in the tables below for clarity and ease of comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of **10-Methylphenothiazine** shows characteristic peaks corresponding to its aromatic rings, C-N, and C-S bonds.

Table 1: Key IR Absorption Bands for **10-Methylphenothiazine**

Frequency (cm ⁻¹)	Vibration Type	Functional Group
~3050	Aromatic C-H Stretch	C-H (Aromatic)
~1595, 1574	Ring C=C Breathing	C=C (Aromatic)
~1474, 1445	Ring C=C Breathing	C=C (Aromatic)
~1254	Symmetric C-N-C Stretch	C-N-C
~1080	Symmetric C-S-C Stretch	C-S-C
~870-820	C-H Out-of-plane Bending	1,2,4-Trisubstituted Ring

Note: The exact peak positions can vary slightly based on the experimental method (e.g., KBr pellet vs. ATR). The data presented is a compilation of typical values for phenothiazine derivatives.[\[1\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Data for both proton (¹H) and carbon-13 (¹³C) NMR are presented.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectroscopic Data for **10-Methylphenothiazine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.18 - 7.25	Multiplet	2H	Aromatic CH	DMSO-d ₆
7.12	Triplet	2H	Aromatic CH	DMSO-d ₆
6.95	Doublet	2H	Aromatic CH	DMSO-d ₆
6.88	Triplet	2H	Aromatic CH	DMSO-d ₆
3.34	Singlet	3H	N-CH ₃	DMSO-d ₆

Data sourced from SpectraBase, acquired on a 500 MHz spectrometer.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms in a molecule.

Table 3: ¹³C NMR Spectroscopic Data for **10-Methylphenothiazine**

Chemical Shift (δ) ppm	Assignment	Solvent
145.4	C-S & C-N (quaternary)	CDCl ₃
127.4	Aromatic CH	CDCl ₃
127.2	Aromatic CH	CDCl ₃
122.9	Aromatic CH	CDCl ₃
122.5	Aromatic CH	CDCl ₃
114.7	Aromatic CH	CDCl ₃
35.7	N-CH ₃	CDCl ₃

Data sourced from a literature reference, acquired on a Bruker WP-200 instrument.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for obtaining the IR and NMR spectra of **10-Methylphenothiazine**.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

- **Sample Preparation:** A small amount of solid **10-Methylphenothiazine** (98% purity) is placed directly onto the ATR crystal (e.g., diamond).[\[6\]](#)
- **Instrumentation:** A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[\[1\]](#)
- **Data Acquisition:**
 - The spectrum is typically recorded from 4000 to 400 cm^{-1} .
 - A background spectrum of the clean, empty ATR crystal is collected first.
 - The sample is then placed on the crystal, and pressure is applied using a clamp to ensure good contact.
 - The sample spectrum is collected, typically averaging 32 or 64 scans to improve the signal-to-noise ratio.
 - Resolution is set to 4 cm^{-1} .
- **Data Processing:** The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Baseline correction may be applied if necessary.

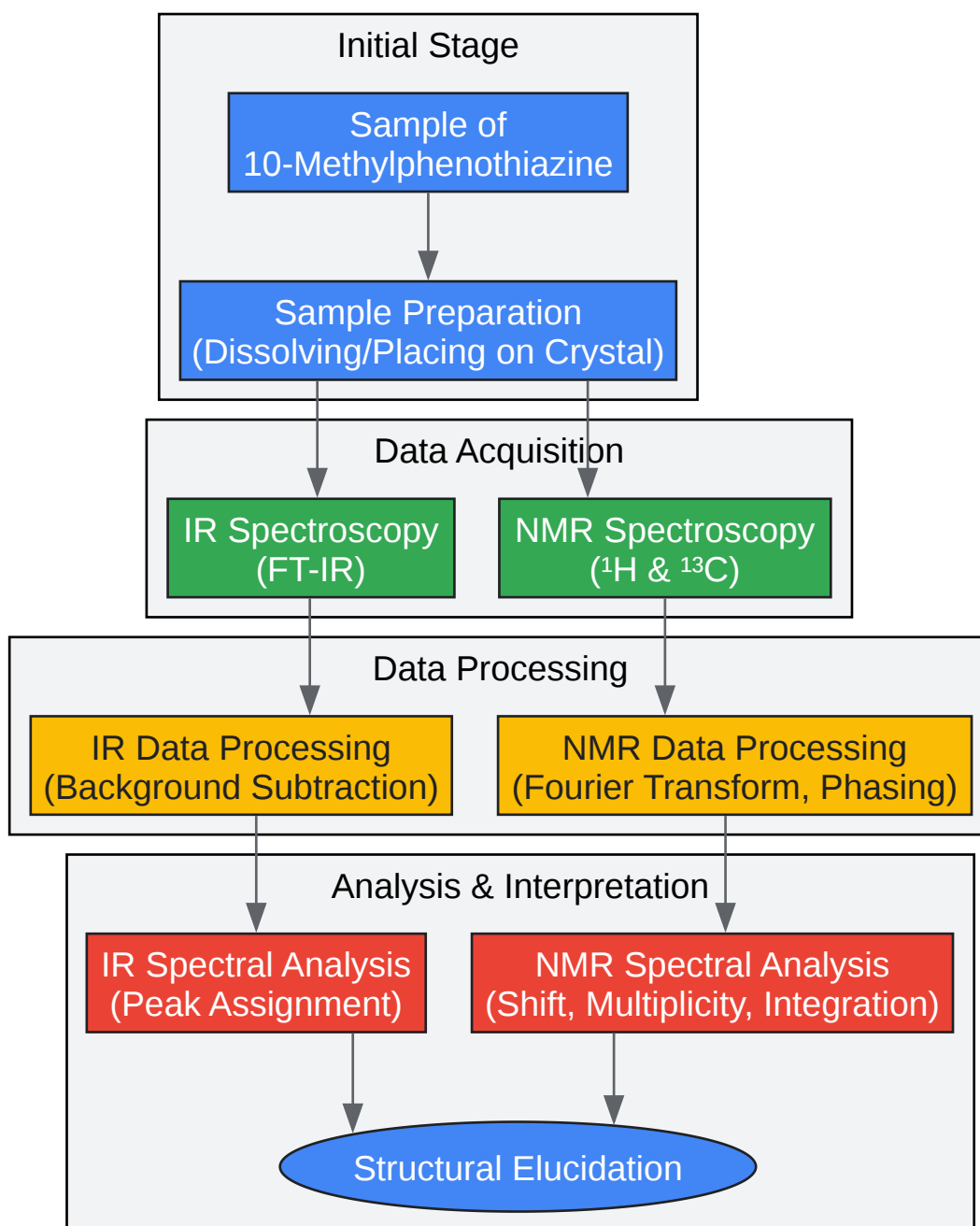
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- **Sample Preparation:**

- Approximately 5-10 mg of **10-Methylphenothiazine** is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for ¹H NMR or CDCl₃ for ¹³C NMR) in a standard 5 mm NMR tube.^{[4][5]}
- A small amount of an internal standard, typically tetramethylsilane (TMS), is added to reference the chemical shifts to 0.00 ppm.
- Instrumentation: A high-field NMR spectrometer (e.g., Varian 400 MHz or Bruker 500 MHz) is used.^{[4][7]}
- Data Acquisition:
 - For ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 transients.
 - For ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal. A larger number of transients (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. For ¹H NMR, the peaks are integrated to determine the relative ratios of protons.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample handling to final structural analysis in a typical spectroscopic characterization process.



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Caption: Workflow for Spectroscopic Analysis of **10-Methylphenothiazine**.

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